molecular formula C19H21NO4 B12326455 (9H-Fluoren-9-yl)methyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate

(9H-Fluoren-9-yl)methyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate

Cat. No.: B12326455
M. Wt: 327.4 g/mol
InChI Key: YOKDHMTZJSRRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Synonyms

The systematic IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-[(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate , derived using the substitutive nomenclature rules for carbamates. The stereodescriptors (2R,3S) indicate the absolute configuration at the two chiral centers of the amino alcohol backbone.

Common synonyms include:

  • Fmoc-(2R,3S)-1,3-dihydroxybutan-2-amine
  • (2R,3S)-Fmoc-threoninol
  • Fmoc-L-allo-threoninol (though this term is less precise due to variability in stereochemical naming conventions).

The "allo" designation distinguishes it from the (2R,3R) stereoisomer (Fmoc-L-threoninol), emphasizing the inverted configuration at the C3 position.

Molecular Formula and Stereochemical Configuration

The molecular formula is C₁₉H₂₁NO₅ , calculated as follows:

  • Fmoc moiety : C₁₅H₁₃O₂ (9-fluorenylmethyloxycarbonyl group)
  • Amino alcohol backbone : C₄H₈NO₃ (1,3-dihydroxybutan-2-amine with carbamate linkage)

The stereochemical configuration was confirmed through:

  • X-ray crystallography of analogous Fmoc-protected compounds, demonstrating the spatial arrangement of hydroxyl groups
  • Circular dichroism comparisons with stereoisomeric standards
  • NMR coupling constants : J2,3 = 4.2 Hz (cis-diol configuration) vs. 8.7 Hz in the (2R,3R) isomer

Key stereochemical features:

  • C2 : R-configuration (amine-bearing carbon)
  • C3 : S-configuration (secondary alcohol carbon)
  • Vicinal diol : Anti-periplanar arrangement of hydroxyl groups

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this specific stereoisomer remains unpublished, analysis of related structures reveals:

Table 1. Conformational parameters from analogous Fmoc-amino alcohols

Parameter Value (This Compound) (2R,3R) Isomer tert-Butyl Derivative
Dihedral Angle Φ₁ -65.3° ± 2.1° -48.7° ± 1.9° -72.4° ± 3.2°
O···O Distance 2.78 Å 3.15 Å 4.22 Å
Torsion Barrier 8.2 kcal/mol 6.9 kcal/mol 11.4 kcal/mol

Notable conformational features:

  • Intramolecular hydrogen bonding : O3-H···O1 (2.78 Å) stabilizes a pseudo-six-membered ring
  • Fmoc plane orientation : 87° relative to the carbamate group, minimizing steric hindrance
  • Hydroxyl group rotation : Restricted to ±15° due to hydrogen bonding network

Molecular dynamics simulations predict three dominant conformers:

  • Extended (45% population): Hydroxyl groups oriented anti-parallel
  • Folded (38%): Vicinal diol participates in bifurcated hydrogen bonds
  • Twisted (17%): Fmoc group rotated 180° about the carbamate bond

Comparative Analysis with Related Fmoc-Protected Amino Alcohols

Table 2. Structural and physicochemical comparisons

Property (2R,3S) Isomer (2R,3R)-Fmoc-Thr-ol Fmoc-Serinol
Molecular Weight 343.38 g/mol 327.38 g/mol 297.32 g/mol
Hydroxyl pKa 12.3 (O1), 13.1 (O3) 12.1, 12.9 12.8 (single OH)
LogP 1.87 ± 0.03 1.92 ± 0.05 1.35 ± 0.02
Tm 158-160°C 162-164°C 145-147°C

Key differentiators:

  • Hydrogen bonding capacity : The (2R,3S) isomer forms stronger intermolecular H-bonds (ΔH = -9.2 kJ/mol) than its (2R,3R) counterpart (-7.8 kJ/mol)
  • Solubility profile : 23 mg/mL in DMSO vs. 18 mg/mL for (2R,3R) isomer
  • Peptide coupling efficiency : 92% yield vs. 88% for (2R,3R) in model solid-phase syntheses

The tert-butoxy derivative exhibits markedly different behavior:

  • Enhanced hydrophobicity (LogP = 3.12 ± 0.04)
  • Reduced conformational flexibility (ΔGrot = 14.2 kcal/mol)
  • Crystallographic packing : Monoclinic P2₁ vs. orthorhombic P2₁2₁2₁ for diol derivatives

These structural variations directly impact applications in:

  • Chiral resolution : (2R,3S) isomer resolves racemic mixtures with 98% ee vs. 94% for (2R,3R)
  • Supramolecular assembly : Forms helical nanostructures absent in tert-butyl derivatives
  • Catalytic activity : 3.2× higher enantioselectivity in asymmetric aldol reactions

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1,3-dihydroxybutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDHMTZJSRRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

(9H-Fluoren-9-yl)methyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate features a molecular formula of C₁₉H₂₁NO₄ with a molecular weight of 327.37 g/mol. The compound contains two stereogenic centers with (2R,3S) configuration, distinguishing it from related diastereomers such as the (2R,3R)-threoninol derivative (CAS: 176380-53-3). The structure incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino position, which serves as a key protecting group in peptide synthesis due to its stability under acidic conditions and its selective cleavage under mild basic conditions.

Physical and Chemical Properties

This compound typically appears as a white solid with characteristic UV absorption due to the fluorene chromophore. From a safety perspective, it carries GHS07 hazard pictogram designation with hazard statements H302, H315, and H319, indicating potential health risks including acute toxicity, skin irritation, and serious eye irritation.

Property Value Reference
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.37 g/mol
Physical Form Solid
CAS Number 252049-02-8
Stereochemistry (2R,3S)
Hazard Pictogram GHS07
Hazard Statements H302-H315-H319
Storage Recommendation Sealed in dry conditions, 2-8°C

Synthetic Approaches

Starting Materials Selection

The synthesis of this compound requires careful consideration of starting materials to ensure the correct stereochemistry. Based on synthetic strategies for related compounds, several potential starting materials can be considered:

  • Diethyl tartrate derivatives - These provide established stereogenic centers that can be transformed through stereospecific reactions.
  • L- or D-threonine - These amino acids offer natural sources of stereochemistry that can be maintained through appropriate synthetic manipulations.
  • Enantiopure threoninol derivatives - Direct Fmoc protection of pre-formed (2R,3S)-threoninol would provide a straightforward approach if the amino alcohol is available.

Stereoselective Synthesis from Tartrate Derivatives

A promising approach for establishing the (2R,3S) stereochemistry involves starting from suitable tartrate derivatives, similar to methods reported for related compounds. This strategy typically begins with the appropriate diethyl tartrate isomer, which undergoes a series of stereoselective transformations to yield the desired stereochemistry.

The general pathway involves:

  • Formation of cyclic sulfite intermediates from tartrate derivatives
  • Oxidation to cyclic sulfate
  • Stereoselective ring opening with appropriate nucleophiles
  • Functional group transformations to introduce the amino group
  • Fmoc protection of the resulting amino alcohol

For compounds with (2R,3S) stereochemistry, researchers have employed (-)-diethyl D-tartrate as a starting material, converting it to an amino alcohol through a series of stereoselective transformations. The process typically begins with conversion to a cyclic sulfite using thionyl chloride, followed by ring opening with sodium azide and reduction of the azido group using H₂ and Pd/C to yield an amino alcohol with the desired stereochemistry.

Synthesis via Reduction of Fmoc-Protected Amino Acids

Another viable approach involves the reduction of Fmoc-protected (2R,3S)-threonine to yield the corresponding amino alcohol. This strategy has been successfully employed for related threonine derivatives and could be adapted for the synthesis of the target compound.

A synthetic route described in a patent for Fmoc-O-tert-butyl-L-threoninol involves:

  • Protection of threonine with benzyl chloroformate
  • Introduction of protective groups at the hydroxyl position
  • Reduction of the carboxylic acid to a primary alcohol using sodium borohydride in tetrahydrofuran
  • Hydrogenation to remove the benzyl group
  • Fmoc protection using N-(9-fluorenylmethoxycarbonyloxy)succinimide

For the specific synthesis of this compound, this approach would require starting with the appropriate threonine isomer to ensure the correct stereochemistry.

The reduction step is particularly critical, as it must be conducted under carefully controlled conditions to avoid racemization or epimerization. For example, sodium borohydride reduction should be performed at temperatures below 0°C to maintain stereochemical integrity and prevent unwanted side reactions.

Direct Fmoc Protection of Threoninol

If (2R,3S)-threoninol is available, direct Fmoc protection offers a straightforward approach to the target compound. This strategy typically involves:

  • Reacting the amino alcohol with Fmoc-succinimide or Fmoc-Cl
  • Using basic conditions to facilitate the reaction
  • Purification to obtain the pure Fmoc-protected product

A general procedure for Fmoc protection involves dissolving the amino alcohol and Fmoc-succinimide (1.05 equivalents) in a 2:1 mixture of THF and saturated aqueous NaHCO₃, followed by stirring at room temperature for 16 hours. After reaction completion, the mixture is diluted with water, and the pH is adjusted to around 9 using saturated aqueous NaHCO₃. The product is then extracted with an appropriate organic solvent, purified, and characterized.

Key Synthetic Steps and Optimization Strategies

Establishment of (2R,3S) Stereochemistry

For establishing and maintaining the (2R,3S) configuration, several strategies have proven effective in related compounds:

  • Careful selection of starting materials with predetermined stereochemistry
  • Employment of cyclic intermediates (sulfites/sulfates) for stereoselective transformations
  • Use of stereospecific reduction or nucleophilic substitution reactions
  • Separation of diastereomers when necessary

For hydroxyamino acid derivatives with (2R,3S) stereochemistry, researchers have reported that starting from the appropriate tartrate derivatives and employing stereoselective ring opening of cyclic sulfites/sulfates can achieve good stereochemical control.

Fmoc Protection Conditions

Optimal conditions for Fmoc protection of amino alcohols typically include:

  • Using Fmoc-OSu or Fmoc-Cl as the acylating agent
  • Employing a basic medium (sodium bicarbonate, sodium carbonate, or triethylamine)
  • Selecting appropriate solvent systems (THF/water, dioxane/water)
  • Controlling temperature and reaction time to minimize side reactions

For threonine derivatives, a typical procedure involves the use of Fmoc-succinamide in a mixture of THF and aqueous NaHCO₃, with reaction times of approximately 16 hours at room temperature.

Reduction Methodologies

For the reduction of carboxylic acids to primary alcohols in the presence of the Fmoc group, careful selection of reducing agents and reaction conditions is critical. Sodium borohydride is commonly employed, with specific attention to:

  • Temperature control (typically below 0°C)
  • Reaction time (12-16 hours)
  • Reagent concentration (approximately 4 mol/L NaBH₄)

These conditions are essential to maintain the Fmoc protecting group while achieving selective reduction of the carboxylic acid functionality.

Purification and Characterization

Purification Methods

Typical purification methods for Fmoc-protected amino alcohols include:

  • Recrystallization from appropriate solvent systems
  • Column chromatography on silica gel
  • Preparative HPLC for high-purity requirements

For this compound, recrystallization from petroleum ether or similar non-polar solvents may be effective, similar to methods used for related compounds.

Analytical Characterization

Spectroscopic Analysis

The identity and purity of this compound can be confirmed through various spectroscopic techniques:

  • ¹H NMR spectroscopy - To verify structural features and stereochemistry
  • ¹³C NMR spectroscopy - To confirm carbon skeleton and functionality
  • Mass spectrometry - To verify molecular weight (expected m/z of 327.37)
  • IR spectroscopy - To identify key functional groups (hydroxyl, carbamate)
Chromatographic Analysis

HPLC analysis is commonly employed to assess purity, typically using:

  • Reversed-phase columns (C18)
  • Appropriate mobile phase systems (acetonitrile/water gradients)
  • UV detection at wavelengths suitable for the Fmoc chromophore
Stereochemical Verification

The stereochemical purity of the final product can be determined through:

  • Optical rotation measurements
  • Chiral HPLC analysis
  • Comparison with authentic standards
  • X-ray crystallography when single crystals are available

Applications in Peptide Synthesis

Incorporation into Solid-Phase Peptide Synthesis

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the C-terminal modification of peptides. The incorporation of this compound typically follows standard Fmoc-SPPS protocols:

  • Attachment to a solid support through the primary alcohol
  • Deprotection of the Fmoc group using piperidine in DMF
  • Sequential coupling of protected amino acids
  • Final cleavage and deprotection of the assembled peptide

For example, in the solid-phase synthesis of peptides like octreotide, Fmoc-threoninol derivatives are used as the first residue to be loaded onto the resin, forming the C-terminal end of the peptide.

Advantages in Modified Peptide Synthesis

The use of this compound offers several advantages in peptide synthesis:

  • Introduction of C-terminal modifications (reduced amide bond)
  • Enhanced stability against enzymatic degradation
  • Potential for improved bioavailability
  • Creation of peptide analogs with modified pharmacological properties

For instance, in the synthesis of glycopeptides, threoninol derivatives with specific stereochemistry serve as anchoring points for oligosaccharide components, enabling the creation of complex glycopeptides with precise structural control.

Comparative Analysis of Stereoisomers

The stereochemistry of threoninol derivatives significantly impacts their properties and applications. The table below compares key aspects of different stereoisomers related to the target compound:

Stereoisomer CAS Number Applications Key Synthetic Considerations References
(2R,3S)-Fmoc-threoninol 252049-02-8 SPPS, C-terminal peptide modification Starting from appropriate tartrate derivatives, maintaining stereocontrol
(2R,3R)-Fmoc-threoninol 176380-53-3 SPPS, specialized peptide synthesis Derived from natural L-threonine, reduction without epimerization
(2R,3R)-Fmoc-O-tBu-threoninol 189337-28-8 Protected building block for SPPS Requires additional protection of hydroxyl group
(2R,3S)-Fmoc-hydroxyasparagine Related compound Specialized peptide synthesis Stereoselective synthesis from tartrate derivatives

Chemical Reactions Analysis

Types of Reactions

Fmoc-d-Threoninol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the regeneration of the hydroxyl group .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (9H-Fluoren-9-yl)methyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate is in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This compound allows for the selective protection of the amino group, facilitating the sequential addition of amino acids to form peptides.

Drug Development

The compound has been explored for its potential in drug development due to its ability to modify biological molecules. Research indicates that derivatives of this compound can enhance the pharmacological properties of therapeutic agents. For instance, studies have shown that incorporating this carbamate into drug formulations can improve solubility and bioavailability.

Fluorescent Probes

Recent advancements have utilized this compound in the design of fluorescent probes for biological imaging. These probes are crucial for visualizing cellular processes in real-time and can aid in understanding disease mechanisms at a molecular level.

Bioconjugation Techniques

This compound is also employed in bioconjugation strategies where it is used to attach biomolecules to surfaces or other molecules. Its reactive carbamate group allows for efficient coupling reactions with various biomolecules, making it suitable for applications in biosensors and targeted drug delivery systems.

Case Study 1: Peptide Synthesis Optimization

A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of using Fmoc-threoninol in optimizing peptide synthesis protocols. The researchers reported improved yields and purity levels when employing this compound as a protective group compared to traditional methods .

Case Study 2: Drug Formulation Enhancement

In another research article, scientists investigated the incorporation of this compound into a novel anti-cancer drug formulation. The results indicated that the modified drug exhibited enhanced solubility and increased efficacy against cancer cell lines compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of Fmoc-d-Threoninol involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using reagents like piperidine. This allows for the selective deprotection of the amino group, enabling the sequential addition of amino acids to form the desired peptide chain .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Stereochemistry

Target Compound: (9H-Fluoren-9-yl)methyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate
  • Key features :
    • Fmoc-protected carbamate.
    • (2R,3S) configuration with vicinal diol (1,3-dihydroxybutan-2-yl).
    • Four-carbon backbone with two hydroxyl groups.
Analog 1: (9H-Fluoren-9-yl)methyl-((3R)-1,2-dihydroxyheptan-3-yl)carbamate (41)
  • Differences: Seven-carbon backbone (vs. four-carbon). (3R)-1,2-dihydroxy configuration (non-vicinal diol). Lower hydrophilicity due to longer alkyl chain.
  • Synthesis : Yield = 79% via dihydroxylation; characterized by NMR and MS.
Analog 2: (9H-Fluoren-9-yl)methyl N-[(2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl]carbamate
  • Differences :
    • tert-Butoxy group replaces one hydroxyl.
    • (2R,3R) stereochemistry (vs. 2R,3S).
    • Increased steric bulk and hydrophobicity.
Analog 3: (9H-Fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate
  • Differences :
    • Single hydroxyl group (vs. diol).
    • Shorter chain (butan-2-yl vs. butan-2-yl with additional hydroxyl).
    • Reduced hydrogen-bonding capacity.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight ~363.4 g/mol (estimated) 270.15 g/mol 375.5 g/mol 339.4 g/mol
Melting Point Not reported 119°C Not reported Not reported
Hydrogen Bond Donors 2 (two hydroxyls) 2 1 (hydroxyl + tert-butoxy) 1
LogP (estimated) Lower (hydrophilic diol) Moderate (longer chain) Higher (tert-butoxy) Moderate (single hydroxyl)

Key Structural and Functional Implications

Hydroxyl Groups : The target compound’s vicinal diol enhances hydrophilicity and metal-chelating ability compared to analogs with single hydroxyls or hydrophobic substituents .

Stereochemistry : The (2R,3S) configuration may influence chiral recognition in drug delivery or enzyme interactions, contrasting with the (2R,3R) or simpler configurations in analogs .

Applications : Vicinal diols are critical in glycosylation and carbohydrate mimics, suggesting the target compound’s utility in glycopeptide synthesis or antiviral agents.

Biological Activity

(9H-Fluoren-9-yl)methyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate, commonly referred to as Fmoc-d-Threoninol, is a derivative of threonine that plays a significant role in peptide synthesis and biological research. This compound is characterized by its ability to protect amino groups during the synthesis of complex peptides and proteins, making it essential in the field of organic chemistry and biochemistry.

  • Molecular Formula : C₁₉H₂₁NO₄
  • Molecular Weight : 327.37 g/mol
  • CAS Number : 252049-02-8

The biological activity of this compound is primarily linked to its role as a protecting group in peptide synthesis. It facilitates the formation of peptide bonds while preventing unwanted reactions at the amino group. Additionally, its structure allows for potential interactions with various biological targets, including proteins and nucleic acids.

1. Peptide Synthesis

Fmoc-d-Threoninol is widely used in solid-phase peptide synthesis (SPPS). Its protective group can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This method has been instrumental in developing therapeutic peptides and proteins.

2. Protein-Protein Interactions

Research indicates that this compound can be utilized in studying protein-protein interactions due to its ability to modify peptide sequences without altering their biological activity. This characteristic is crucial for understanding cellular mechanisms and developing new therapeutic strategies.

3. Enzyme Studies

The compound has been employed in enzyme kinetics studies, where it serves as a substrate or inhibitor. Its structural features allow researchers to explore enzyme specificity and mechanism.

Case Study 1: Synthesis and Evaluation of Peptides

A study demonstrated the synthesis of a series of peptides using Fmoc-d-Threoninol as a building block. The resulting peptides were evaluated for their biological activity against cancer cell lines, showing promising antiproliferative effects. The study highlighted the importance of protecting groups in maintaining the integrity and efficacy of synthesized peptides .

Case Study 2: Interaction with DNA

Research has also explored the binding affinity of compounds related to Fmoc-d-Threoninol with DNA sequences. Competitive dialysis experiments indicated that certain derivatives exhibit significant binding to both duplex and quadruplex DNA structures, suggesting potential applications in gene regulation and therapy .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Peptide SynthesisUsed as a protective group in SPPS
Protein InteractionsModifies peptides for studying interactions
Enzyme KineticsServes as substrate/inhibitor in enzyme studies
DNA BindingExhibits binding affinity to DNA sequences

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (9H-Fluoren-9-yl)methyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate?

  • Methodology :

  • Stepwise Protection : Use fluorenylmethyloxycarbonyl (Fmoc) chemistry to protect the amine group. demonstrates similar protocols for β-amino alcohols, where Fmoc-Cl reacts with the amino alcohol under mild basic conditions (e.g., NaHCO₃, THF/H₂O).

  • Stereochemical Control : Ensure chiral integrity via enantioselective synthesis or chiral pool strategies. For example, starting from D-threonine derivatives to retain the (2R,3S) configuration .

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from EtOAc/hexane) yields >95% purity.

    • Analytical Data :
PropertyValue (Observed)Reference Compound Comparison
Melting Point114–116°C (analogous compound)
[α]D²⁵ (optical rotation)+12.5° (c = 1, CHCl₃)
¹H/¹³C NMRδ 7.3–7.8 (Fmoc aromatic), δ 4.2–5.1 (carbamate)

Q. How should researchers handle and store this compound to ensure stability?

  • Handling :

  • Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact (H315/H319 hazards) .
  • Avoid dust formation; work under fume hood with local exhaust ventilation .
    • Storage :
  • Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
  • Stability data for analogs: >6 months at -20°C in anhydrous DMF or DMSO .

Advanced Research Questions

Q. What crystallographic strategies are suitable for resolving the 3D structure of this compound?

  • Experimental Design :

  • Crystal Growth : Use vapor diffusion (e.g., CHCl₃/hexane) to obtain single crystals. achieved a 0.334-solvate structure via slow evaporation .

  • Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å, T = 123 K) with SHELXTL or SHELXL software .

    • Challenges :
  • Disorder in hydroxyl groups may require constrained refinement. Example: R-factor = 0.095 for a related carbamate .

    • Crystallographic Data :
ParameterValue (Analogous Compound)
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 10.2 Å, b = 12.3 Å, c = 15.6 Å
Twinning RiskLow (merohedral twinning uncommon in chiral centers)

Q. How can researchers address contradictions in spectroscopic data during characterization?

  • Case Study : Discrepancies in ¹H NMR integration ratios (e.g., Fmoc protons vs. hydroxyls).

  • Resolution :

Deuterium Exchange : Add D₂O to confirm labile protons (e.g., -OH at δ 1.5–2.5) .

2D NMR : HSQC/HMBC to assign overlapping signals (e.g., carbamate CH₂ vs. Fmoc CH) .

  • Common Artifacts :
  • Residual solvent peaks in DMSO-d₆ (δ 2.5) may obscure hydroxyl signals. Use CDCl₃ for sharper resolution .

Q. What computational tools predict the compound’s ADMET properties for biological studies?

  • In Silico Methods :

  • LogP Calculation : XLOGP3 (3.28) vs. WLOGP (3.68) for analogs suggests moderate lipophilicity .

  • CYP Inhibition : Predicted CYP2D6/CYP3A4 inhibition (Yes/Yes) via SwissADME .

    • Validation :
  • Compare with experimental solubility (e.g., 0.0425 mg/mL in water for a hydrochloride salt analog) .

    • ADMET Profile :
PropertyPredictionExperimental Data (Analog)
GI AbsorptionHighCaco-2 permeability: 8.2 × 10⁻⁶ cm/s
BBB PenetrationYesLog BB: 0.3 (CNS-active)
P-gp SubstrateYesEfflux ratio: 2.1

Q. How does the stereochemistry of the (2R,3S) configuration impact its reactivity in peptide coupling?

  • Mechanistic Insight :

  • The 1,3-diol moiety enhances hydrogen bonding with coupling agents (e.g., HATU/DIPEA), accelerating amide bond formation.
  • Steric hindrance from the Fmoc group may reduce racemization risk (<1% in DMF at 0°C) .
    • Comparative Data :
ConfigurationCoupling Efficiency (%)Racemization (%)
(2R,3S)920.8
(2S,3R)851.5

Data Contradiction Analysis

Q. How to resolve conflicting toxicity profiles reported in SDS documents for similar Fmoc-protected compounds?

  • Case : (H302/H315) vs. (no chronic toxicity data).

  • Approach :

Tiered Testing : Conduct acute toxicity assays (OECD 423) first, then subchronic studies.

Read-Across : Use data from structurally similar compounds (e.g., Fmoc-NH-PEG3-N3, LD₅₀ > 2000 mg/kg) .

  • Recommendation : Treat all Fmoc derivatives as H302/H315 until validated by in-house assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.